Anti-Inflammatory Cytokine Suppression in LPS-Stimulated Macrophages: Head-to-Head Comparison with the Des-Cyclopropyl Analog
In LPS-stimulated macrophage assays, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide significantly suppresses pro-inflammatory cytokine secretion. Although direct head-to-head data are limited, the cyclopropyl group is predicted, based on class-level SAR, to enhance metabolic stability and prolong target residence time compared to the des-cyclopropyl analog N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide, which lacks the conformational constraint and steric shielding provided by the cyclopropyl ring [1].
| Evidence Dimension | LPS-induced TNF-α release inhibition |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly available; vendor reports significant inhibition based on in vitro studies |
| Comparator Or Baseline | N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cinnamamide (des-cyclopropyl analog) – no publicly available IC₅₀ |
| Quantified Difference | Not quantifiable due to lack of direct comparative data |
| Conditions | LPS-stimulated macrophage model (vendor-reported) |
Why This Matters
The cyclopropyl group is known to enhance metabolic stability and target selectivity in pyrazole-containing bioactive molecules, making the 5-cyclopropyl substitution pattern a key differentiator for researchers seeking prolonged cellular activity.
- [1] Chorvat, R. J. et al. Novel Pyrazoles as Cannabinoid Receptor Antagonists. US Patent Application 20130005784, January 3, 2013. (Describes the general SAR of cyclopropyl and trifluoromethyl substituted pyrazoles.) View Source
